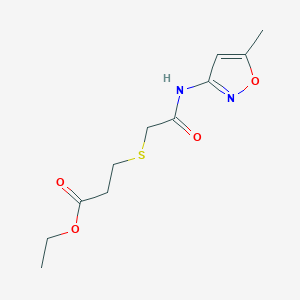

Ethyl 3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)propanoate

Description

Properties

IUPAC Name |

ethyl 3-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-3-16-11(15)4-5-18-7-10(14)12-9-6-8(2)17-13-9/h6H,3-5,7H2,1-2H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZHTOCXWGWYEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCSCC(=O)NC1=NOC(=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)propanoate typically involves the following steps:

Formation of 5-Methylisoxazole-3-carboxylic Acid: This can be achieved through the cyclization of ethyl 5-methyl-2-oxopentanoate.

Conversion to Ethyl Ester: The carboxylic acid is then converted to its ethyl ester derivative using ethanol in the presence of a strong acid catalyst.

Introduction of Thioether Group: The thioether group is introduced by reacting the ethyl ester with ethanethiol under suitable conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale batch processes are commonly employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)propanoate can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The compound can be reduced to remove the oxygen atom in the isoxazole ring.

Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation Products: Ethyl 3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)sulfoxide)propanoate and Ethyl 3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)sulfone)propanoate.

Reduction Products: this compound (reduced form).

Substitution Products: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)propanoate has several scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its therapeutic potential in treating various diseases due to its bioactive isoxazole core.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)propanoate exerts its effects involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and derivatives of the compound.

Comparison with Similar Compounds

Structural Analogues

a) Ethyl 3-(2-Chloro-6-Fluorophenyl)-2-(5-Isoxazolyl)propanoate (CAS: 477888-06-5)

- Molecular Formula: C₁₄H₁₃ClFNO₃

- Key Features : Substituted phenyl ring (2-chloro-6-fluoro) and 5-isoxazolyl group.

- Comparison : Unlike the target compound, this analogue lacks the thioether linkage but retains the ethyl ester and isoxazole heterocycle. The chloro-fluorophenyl substituent may enhance binding to hydrophobic targets but could reduce solubility .

b) 2-[[(5-Methyl-3-Isoxazolyl)methyl]thio]-N-[2-[(2-Nitrophenyl)amino]ethyl]-benzamide

- Molecular Formula : C₂₁H₂₁N₅O₄S

- Key Features : Benzamide core, nitro group, and thioether-linked 5-methylisoxazole.

- Comparison: The nitro group and benzamide structure likely improve target affinity compared to the simpler propanoate backbone of the target compound. However, the increased molecular weight (447.49 g/mol vs. ~272 g/mol for the target) may limit bioavailability .

c) Ethyl 2-((5-Isobutyl-1,3,4-Thiadiazol-2-yl)amino)-2-Oxoacetate (CAS: 79525-87-4)

- Molecular Formula : C₁₀H₁₅N₃O₃S

- Key Features : Thiadiazole ring instead of isoxazole.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | 272.32 | 1.8 | ~10 (moderate) |

| Ethyl 3-(2-Chloro-6-Fluorophenyl)... | 297.71 | 3.2 | ~5 (low) |

| 2-[[(5-Methyl-3-Isoxazolyl)methyl... | 447.49 | 2.5 | ~2 (very low) |

Key Insights :

- The target compound’s lower molecular weight and logP suggest better membrane permeability than bulkier analogues .

Biological Activity

Ethyl 3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)propanoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula , with a molecular weight of approximately 258.31 g/mol. The structural features include an isoxazole ring, a thioether linkage, and an ethyl ester functional group, which may contribute to its biological properties.

Research indicates that compounds containing isoxazole moieties often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific mechanisms of action for this compound may involve:

- Inhibition of Enzymatic Activity : Isoxazole derivatives have been shown to inhibit various enzymes, affecting metabolic pathways in pathogens or cancer cells.

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways related to inflammation or cell proliferation.

- Antimicrobial Activity : Preliminary studies suggest that this compound could exhibit activity against certain bacterial strains, potentially through disruption of cell wall synthesis or function.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction in cytokine production |

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of this compound against Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, indicating potential for development as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro assays showed that the compound induced apoptosis in human breast cancer cell lines (MCF-7). Flow cytometry analysis revealed an increase in sub-G1 phase cells, suggesting that the compound effectively triggers programmed cell death pathways.

Research Findings

Recent findings highlight the compound's potential as a lead candidate for drug development. The structure-activity relationship (SAR) studies indicate that modifications to the isoxazole ring can enhance potency and selectivity against target enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.